Zinc(II) trifluoromethanesulfonate hydrate
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Overview
Description
Preparation Methods
Zinc(II) trifluoromethanesulfonate hydrate can be synthesized through several methods. One common approach involves reacting trifluoromethanesulfonic acid with zinc metal in acetonitrile . Another method uses zinc carbonate in methanol . The reactions are as follows:
- :
Reaction with zinc metal: Zn+2HOTf→Zn(OTf)2+H2
:Reaction with zinc carbonate: ZnCO3+2HOTf→Zn(OTf)2+H2O+CO2
Chemical Reactions Analysis
Zinc(II) trifluoromethanesulfonate hydrate primarily acts as a Lewis acid in various chemical reactions . Some of the key reactions it undergoes include:
Nucleophilic addition: It facilitates nucleophilic addition reactions by activating electrophiles.
Aldol reactions: It acts as a catalyst in aldol reactions, promoting the formation of carbon-carbon bonds.
Silylation reactions: It is used in the silylation of 1-alkynes with chlorosilanes.
Common reagents used in these reactions include dichloromethane, acetonitrile, and methanol . The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Mechanism of Action
The primary mechanism by which zinc(II) trifluoromethanesulfonate hydrate exerts its effects is through its role as a Lewis acid . It activates electrophiles, making them more susceptible to nucleophilic attack. This activation facilitates various organic reactions, including nucleophilic additions and aldol reactions . The compound’s high catalytic efficiency is attributed to its ability to stabilize transition states and lower activation energies .
Comparison with Similar Compounds
Zinc(II) trifluoromethanesulfonate hydrate is unique in its high catalytic efficiency and stability compared to other similar compounds . Some similar compounds include:
Copper(II) trifluoromethanesulfonate: Also used as a Lewis acid catalyst but may have different reactivity and selectivity profiles.
Iron(III) trifluoromethanesulfonate: Another Lewis acid catalyst with applications in organic synthesis.
Aluminum trifluoromethanesulfonate: Used in similar catalytic applications but may differ in terms of catalytic activity and stability.
This compound stands out due to its consistent performance and broad applicability in various chemical reactions .
Properties
Molecular Formula |
C2H2F6O7S2Zn |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
zinc;trifluoromethanesulfonate;hydrate |
InChI |
InChI=1S/2CHF3O3S.H2O.Zn/c2*2-1(3,4)8(5,6)7;;/h2*(H,5,6,7);1H2;/q;;;+2/p-2 |
InChI Key |
XHGGRSXAIAPTFG-UHFFFAOYSA-L |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Zn+2] |
Origin of Product |
United States |
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